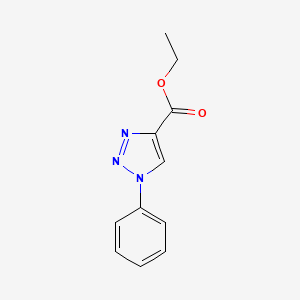

1-苯基-1H-1,2,3-三唑-4-羧酸乙酯

描述

Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate is a compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . It is part of a series of novel triazole-pyrimidine-based compounds .

Synthesis Analysis

The synthesis of similar triazole-based compounds has been achieved under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate can be determined using techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

Triazole-based compounds have been synthesized using a variety of chemical reactions. For example, the copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, has been used to form these structures .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate can be determined using various analytical techniques. For example, one of the synthesized compounds was described as a white solid with a melting point of 109–111°C .科学研究应用

药物发现

1,2,3-三唑在药物发现中有着广泛的应用 . 它们是氨基酸、核苷酸等重要结构单元的一部分 . 许多具有1,2,3-三唑核心结构的知名药物已上市,例如抗惊厥药鲁非酰胺、广谱头孢菌素类抗生素头孢曲松钠、抗癌药物羧酰胺三唑和β-内酰胺类抗生素他唑巴坦 .

有机合成

1,2,3-三唑是最重要的含氮五元杂环之一,在有机合成中有着广泛的应用 . 它们具有很高的化学稳定性,通常对酸或碱水解以及氧化和还原条件不敏感,即使在高温下也是如此 .

高分子化学

1,2,3-三唑已应用于高分子化学 . 它们具有很强的偶极矩(4.8-5.6 德拜)和氢键形成能力 . 这些特性使取代的1,2,3-三唑结构单元在结构上类似于酰胺键,模仿E或Z酰胺键 .

超分子化学

1,2,3-三唑在超分子化学中发挥着重要作用 . 它们已被用于创建液晶 .

生物缀合和化学生物学

1,2,3-三唑已被广泛用于生物缀合和化学生物学 . 它们已被用于酶修饰 和肽偶联 .

荧光成像和材料科学

1,2,3-三唑已在荧光成像和材料科学中得到应用 . 它们已被用于开发用于临床诊断测定的生物传感器 .

工业应用

1,2,3-三唑广泛应用于工业领域,例如农药的制造 、缓蚀剂 、光稳定剂 和染料 .

抗菌和抗氧化活性

含2,4-二取代噻唑类似物的三唑和吡唑化合物在体外显示出抗菌活性 . 与标准抗氧化剂相比,它们还通过DPPH自由基清除测定法表现出显著的抗氧化性能 .

作用机制

Target of Action

Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate is a complex compound with potential biological activity. It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .

Mode of Action

It’s known that triazole derivatives can interact with their targets and induce changes . For instance, some triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties .

Biochemical Pathways

Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

Similar compounds have shown various biological activities, suggesting that ethyl 1-phenyl-1h-1,2,3-triazole-4-carboxylate could potentially have diverse biological effects .

Action Environment

The action, efficacy, and stability of Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate could be influenced by various environmental factors. For instance, the use of microwave energy has been found to dramatically reduce reaction times in the synthesis of similar compounds .

未来方向

Given the promising neuroprotective and anti-inflammatory properties of Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate, future research could focus on further exploring its potential therapeutic applications . Additionally, the development of more efficient synthesis methods could also be a valuable area of future research .

生化分析

Biochemical Properties

Triazoles, including Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate, are known to interact with a variety of enzymes and receptors, showing versatile biological activities . They are readily capable of binding in the biological system

Cellular Effects

Triazole derivatives have been found to exhibit a broad range of biological activities, including anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties

Molecular Mechanism

Triazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

ethyl 1-phenyltriazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-16-11(15)10-8-14(13-12-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGFDOPIMFLRJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-Bis[4-(diphenylamino)phenyl]-9,10-anthraquinone](/img/structure/B2376429.png)

![1-[4-Phenyl-4-(3-pyrazol-1-ylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2376431.png)

![4-[(2-Chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime](/img/structure/B2376432.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2376433.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2376435.png)

![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2376437.png)

![4-[3-(4-Chlorophenyl)sulfonyl-6-methylquinolin-4-yl]morpholine](/img/structure/B2376439.png)

![2-bromo-6-methyl-N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]pyridine-3-carboxamide](/img/structure/B2376446.png)

![4-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B2376450.png)